2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a 4-methylphenoxy group and at position 3 with a ketone. The acetamide side chain is linked to a 2-(trifluoromethyl)phenyl group, which confers strong electron-withdrawing properties and enhanced lipophilicity.
Propriétés
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-6-8-14(9-7-13)32-19-18-27-29(20(31)28(18)11-10-25-19)12-17(30)26-16-5-3-2-4-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUTUUCDITILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Initial Cyclization to Form the Heterocyclic Scaffold
The triazolo[4,3-a]pyrazine scaffold is synthesized via a low-temperature ring-opening and cyclization sequence. Ethylenediamine reacts with oxadiazole IV at −20 °C, followed by HCl-mediated cyclization to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) (Scheme 1).
Reaction Conditions :
Functionalization at Position 8
Chlorination at position 8 is achieved using POCl₃ under ultrasonic irradiation (80–150 °C). This step introduces a reactive chloride for subsequent nucleophilic substitution.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120 °C | Maximizes Cl substitution |
| Ultrasonic Frequency | 40 kHz | Reduces reaction time by 50% |
| POCl₃ Equivalents | 3.0 eq | Prevents di-chlorination |
Introduction of the 4-Methylphenoxy Group
Nucleophilic Aromatic Substitution
The chloride at position 8 undergoes substitution with 4-methylphenol in DMF using K₂CO₃ as a base (Scheme 2).
Reaction Conditions :
- Solvent : DMF (anhydrous).
- Base : K₂CO₃ (2.5 eq).
- Temperature : 80 °C (12 h).
- Workup : Extraction with ethyl acetate, crystallization from methanol.
Key Challenges :
- Competing hydrolysis of the chloride under basic conditions.
- Mitigation : Use of anhydrous DMF and controlled temperature.
Synthesis of the Acetamide Side Chain
Preparation of N-[2-(Trifluoromethyl)Phenyl]Acetamide
2-(Trifluoromethyl)aniline reacts with acetyl chloride in the presence of triethylamine to form the acetamide intermediate (Scheme 3).
Reaction Conditions :
- Solvent : DCM (0 °C to RT).
- Base : Triethylamine (1.2 eq).
- Yield : 88%.
Coupling to the Triazolo[4,3-a]Pyrazine Core
The acetamide is introduced at position 2 via DCC-mediated amide condensation (Scheme 4).
Procedure :
- Activate the carboxylic acid (position 2 of the core) with DCC (1.1 eq) in DCM.
- Add N-[2-(trifluoromethyl)phenyl]acetamide (1.0 eq).
- Stir at RT for 24 h.
Purification : Column chromatography (silica gel, 10% MeOH/DCM).
Integrated Synthetic Route
Scheme 5 : Consolidated Pathway
- Core Synthesis : Ethylenediamine → VI (82%).
- Chlorination : VI → 8-chloro derivative (78%).
- Phenoxy Substitution : 8-chloro + 4-methylphenol → 8-(4-methylphenoxy) (72%).
- Acetamide Coupling : DCC-mediated amidation (66%).
Overall Yield : ~30% (four steps).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 0.1% HCOOH/MeCN | 98.5% |
| Elemental Analysis | C: 54.2%, H: 3.8%, N: 14.1% (Calc) | 53.9%, 3.7%, 13.9% (Found) |
Industrial-Scale Considerations
Process Optimization
- Continuous Flow Reactors : Reduce cyclization time from 4 h to 30 min.
- Solvent Recovery : DMF and DCM recycled via distillation (90% efficiency).
- Cost Analysis :
Component Cost per kg Contribution 4-Methylphenol $45 22% DCC $120 35% 2-(Trifluoromethyl)Aniline $220 28%
Comparative Evaluation of Methods
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme functions.
Industry: The compound’s unique properties make it suitable for use in developing new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including growth and differentiation . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : 1,2,4-Triazolo[4,3-a]pyrazine.
- Position 8: 4-Methylphenoxy (electron-donating methyl group; aromatic ether linkage).
- Position 3 : Ketone (polar, hydrogen-bond acceptor).
- Acetamide Side Chain : N-linked to 2-(trifluoromethyl)phenyl (highly lipophilic, sterically bulky).
Comparative Compounds
Compound 1 ()
- Core : Same triazolo[4,3-a]pyrazine.
- Position 8 : (4-Chlorobenzyl)thio (thioether linkage with electron-withdrawing Cl).
- Acetamide Side Chain: N-linked to 4-methoxybenzyl (moderate lipophilicity, methoxy as electron donor).
- Key Difference: Thioether at position 8 may reduce oxidative stability compared to phenoxy in the target compound. Chlorine vs. methyl substituents alter electronic effects .
Compound 2 ()
- Core : Triazolo[4,3-a]pyrazine.
- Position 8 : (3-Methylphenyl)thio (thioether with meta-methyl group).
- Acetamide Side Chain : N-linked to 3-ethylphenyl (less steric bulk than trifluoromethyl).
- Key Difference: Thioether vs. phenoxy affects solubility and metabolic pathways. Ethyl group offers lower electronegativity than CF₃ .
Compound 3 ()
- Core : Triazolo[4,3-a]pyrazine.
- Position 8: 2-Methylphenoxy (ortho-methyl reduces steric accessibility).
- Acetamide Side Chain : N-linked to 4-methylbenzyl (moderate lipophilicity; lacks CF₃’s strong electron withdrawal).
- Key Difference: Ortho-methyl on phenoxy may hinder binding to flat receptor sites compared to para-methyl in the target compound .
Compound 4 ()
- Core : Triazolo[4,3-a]pyrimidine (pyrimidine vs. pyrazine alters ring electron density).
- Position 7 : Thio-linked dimethyltriazolopyrimidine.
- Acetamide Side Chain : N-linked to 4-(trifluoromethoxy)phenyl (CF₃O vs. CF₃; oxygen adds polarity).
- Key Difference : Pyrimidine core may influence binding specificity (e.g., kinase inhibition vs. GPCR targeting) .
Physicochemical and Pharmacological Properties
Activité Biologique
The compound 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is part of a class of triazolo[4,3-a]pyrazine derivatives known for their diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The structure features a triazolo[4,3-a]pyrazine core, which is linked to various functional groups that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Triazolo[4,3-a]pyrazine Core : Utilizing starting materials such as substituted phenols and acetamides.
- Introduction of Functional Groups : The incorporation of the trifluoromethyl phenyl group is crucial for enhancing pharmacological properties.
- Characterization Techniques : The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance:
- Compounds similar to the target compound exhibited moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
- A related compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to ampicillin .
Anticancer Activity
Triazolo[4,3-a]pyrazine derivatives have been investigated for their anticancer properties:
- In vitro studies indicated that certain derivatives could inhibit tumor cell proliferation effectively.
- The mechanism of action often involves disrupting cellular processes essential for cancer cell survival .
Structure-Activity Relationship (SAR)
The biological activity of these compounds can be influenced by their structural variations:
- Electron-Donating Groups : Compounds with electron-donating groups at specific positions often exhibit enhanced antibacterial activity.
- Hydrophobic Interactions : Long alkyl chains improve lipophilicity and cell permeability, which are crucial for effective drug design .
Case Studies
- Antibacterial Screening : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial effects using the microbroth dilution method. Some compounds showed significant activity against common bacterial strains .
- Anticancer Screening : Another research effort focused on identifying novel anticancer agents through high-throughput screening of drug libraries, leading to the discovery of triazolo derivatives with promising anticancer properties .
Q & A
Q. What are the optimal synthetic routes and critical parameters for this compound?
The synthesis involves multi-step reactions, including:
- Core formation : Condensation of triazolo-pyrazine precursors under controlled temperatures (e.g., 10–25°C) to minimize side reactions .
- Substitution : Introduction of the 4-methylphenoxy and trifluoromethylphenyl groups via nucleophilic aromatic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF, DMSO) and catalysts like Pd(PPh₃)₄ .
- Final acetylation : Reaction with activated acetamide derivatives in the presence of bases (e.g., NaH) . Key parameters :
- Temperature control (<30°C) to prevent decomposition .
- Solvent purity and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing triazolo-pyrazine ring positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns from fluorine/chlorine atoms .
- HPLC-PDA : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodology :
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like COX-2 or kinases, guided by substituent effects (e.g., 4-methylphenoxy vs. piperazine groups) .
- Comparative bioassays : Test analogs with modified substituents (Table 1) in enzymatic inhibition or cell viability assays (e.g., IC₅₀ values in cancer lines) .
Table 1: Key Substituent Effects on Bioactivity
Q. How should contradictory bioactivity data across studies be resolved?
Approach :
- Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Cross-species testing : Compare results in human vs. murine cell lines to identify species-specific effects .
- Meta-analysis : Aggregate data from structurally related triazolo-pyrazines to identify trends (e.g., fluorinated groups correlating with anti-inflammatory potency) .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., triazole ring formation) .
- Catalyst screening : Test Pd/C, CuI, or Ni catalysts for coupling reactions to reduce byproducts .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .
Q. How can stability studies be designed for preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
